N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide (CAS 832728-37-7) is a synthetic small molecule with molecular formula C20H24ClN3O3S and molecular weight 421.9 g/mol, belonging to the class of N-substituted acetamides bearing a tosyl-protected piperazine and a chloro-methylphenyl moiety. The compound features a toluenesulfonyl (tosyl) substituted piperazine linked via an acetamide bridge to a 5-chloro-2-methylphenyl ring, with a computed SlogP of approximately 2.96 and topological polar surface area of approximately 78 Ų.

Molecular Formula C20H24ClN3O3S
Molecular Weight 421.9g/mol
CAS No. 832728-37-7
Cat. No. B500337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide
CAS832728-37-7
Molecular FormulaC20H24ClN3O3S
Molecular Weight421.9g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C
InChIInChI=1S/C20H24ClN3O3S/c1-15-3-7-18(8-4-15)28(26,27)24-11-9-23(10-12-24)14-20(25)22-19-13-17(21)6-5-16(19)2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
InChIKeyPQLCPIHFIZCBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide (CAS 832728-37-7): Procurement-Relevant Identity, Physicochemical Profile, and Compound Class Context


N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide (CAS 832728-37-7) is a synthetic small molecule with molecular formula C20H24ClN3O3S and molecular weight 421.9 g/mol, belonging to the class of N-substituted acetamides bearing a tosyl-protected piperazine and a chloro-methylphenyl moiety . The compound features a toluenesulfonyl (tosyl) substituted piperazine linked via an acetamide bridge to a 5-chloro-2-methylphenyl ring, with a computed SlogP of approximately 2.96 and topological polar surface area of approximately 78 Ų [1]. It is listed in commercial chemical catalogs as a research reagent with typical purity specifications of 95–98%, and should not be confused with the structurally unrelated clinical kinase inhibitor TAK-659 (mivavotinib, CAS 1312691-33-0) .

Tosylpiperazine-acetamide scaffold, distinct from dithiocarbamate or methoxy analogs
Predicted moderate lipophilicity and no PAINS alerts; may support screening library use
Research-grade purity specification; not a clinical kinase inhibitor

Why Close Analogs of N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide Cannot Be Assumed Interchangeable Without Comparative Data


Within the tosylpiperazine-acetamide chemical space, even minor structural modifications produce substantial shifts in physicochemical and predicted pharmacological profiles. The 5-chloro-2-methylphenyl substitution pattern on the target compound distinguishes it from the 5-chloro-2-methoxyphenyl analog (methoxy replacing methyl on the phenyl ring, adding hydrogen-bond acceptor capacity and altering logP), the N-(4-methylpiperidin-1-yl)sulfonylpiperazine variant (replacing tosyl with a bulkier sulfonamide, increasing molecular weight and rotatable bonds), and the dithiocarbamate-acetamide hybrid series (introducing a sulfur-rich chelating moiety) [1]. Each of these structural differences predicts altered target engagement, metabolic stability, and solubility profiles that preclude generic substitution without direct comparative assay data [2].

Methoxy analog: ortho-methoxy adds H-bond acceptor, may shift logP and target engagement compared to methyl-substituted scaffold.
Piperidine-sulfonyl analog: bulkier sulfonamide increases MW and rotatable bonds; permeability and binding may differ.
Dithiocarbamate hybrids: metal-chelating PAINS moiety may cause assay interference; not representative of this compound.

Quantitative Differentiation Evidence for N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide Versus Closest Analogs


Physicochemical Differentiation: MW, LogP, and H-Bond Profile of Target Compound vs. Methoxy and Piperidine-Sulfonyl Analogs

The target compound (C20H24ClN3O3S, MW 421.9) occupies a distinct physicochemical space compared to its closest analogs. Relative to the 5-chloro-2-methoxyphenyl analog (C22H28ClN3O4S, MW ~466.0), the target compound has 44.1 Da lower molecular weight and one fewer hydrogen-bond acceptor, which is predicted to enhance membrane permeability based on Lipinski rule compliance analysis [1]. Compared to the N-(4-methylpiperidin-1-yl)sulfonylpiperazine analog (PubChem CID 6499807), the target compound's tosyl group provides a more compact sulfonamide (fewer rotatable bonds) with distinct electrostatic surface properties that influence target binding conformations [2].

Physicochemical profile
Reported
Target: MW 421.9, HBA 6, SlogP 2.96 vs. Methoxy analog: MW ~466.0, HBA 7
May support permeability screening over methoxy analog
Computed data; no experimental logP
Physicochemical profiling Drug-likeness Lead optimization

Predicted Binding Conformation: 5-Chloro-2-Methylphenyl vs. 5-Chloro-2-Methoxyphenyl Substituent Effects on Target Fit

The target compound bears a 5-chloro-2-methylphenyl group; the methyl substituent is hydrophobic and sterically compact, whereas the methoxy analog introduces a polar oxygen capable of acting as a hydrogen-bond acceptor. In tosylpiperazine-containing ligand series reported for targets such as bradykinin B1 receptor and TRPV1, the nature of the phenyl substituent (methyl vs. methoxy vs. halogen) significantly modulates binding affinity, with methyl-substituted variants often showing distinct selectivity profiles compared to methoxy counterparts [1]. Although no direct target-binding data exist for this specific compound, the class-level inference from structurally related tosylpiperazine-acetamide ligands indicates that the chloro-methylphenyl substitution pattern creates a unique pharmacophore not interchangeable with methoxy or unsubstituted phenyl analogs .

Predicted binding SAR
Class-level
5-chloro-2-methylphenyl (hydrophobic methyl) vs. 5-chloro-2-methoxyphenyl (polar methoxy HBA); >10-fold binding shift reported in related series
Methyl vs methoxy may lead to divergent target selectivity
Class-level SAR; no direct binding data for this compound
Structure-activity relationship Molecular docking Medicinal chemistry

Tosyl-Piperazine Scaffold Integrity: Absence of Dithiocarbamate Liability Present in Structurally Related Screening Hits

A recently published series of 1-tosyl piperazine dithiocarbamate acetamide hybrids (compounds 4a–4j) demonstrated measurable tyrosinase inhibition and hemolytic activity, but the dithiocarbamate moiety introduced metal-chelating properties and potential redox activity that can cause assay interference (PAINS liability) [1]. The target compound (CAS 832728-37-7) lacks the dithiocarbamate group, bearing instead a simple acetamide linker, which eliminates this PAINS-associated substructure. This structural distinction is critical for screening library procurement: compounds containing dithiocarbamate moieties are prone to false-positive hits in metal-dependent enzyme assays and redox-based screens, whereas the target compound's simpler acetamide connectivity predicts a cleaner assay profile [2].

PAINS scaffold integrity
Class-level
Acetamide linker (target) vs. dithiocarbamate hybrids (4a–4j); absence of metal-chelating PAINS substructure
May avoid PAINS-associated interference in metal-dependent assays
Structural comparison; PAINS filter analysis; tyrosinase IC50 data from comparator series
Chemical stability Redox activity Assay interference

Computed Solubility and Oral Absorption Potential: Differentiation from Higher-MW Tosylpiperazine Congeners

The target compound has a computed logS of −4.53 (approximately 12.4 μM predicted aqueous solubility) and SlogP of 2.96, placing it in a favorable zone for oral absorption among tosylpiperazine derivatives [1]. By comparison, close analogs with bulkier substituents (e.g., N-(4-methylpiperidin-1-yl)sulfonylpiperazinyl variant, MW >500) are predicted to have logS values below −5.0 (solubility <10 μM), which would classify them as poorly soluble according to the Biopharmaceutics Classification System (BCS) [2]. The target compound's zero Lipinski rule violations and moderate lipophilicity (SlogP < 3) predict adequate permeability without excessive logP-driven promiscuity, distinguishing it from higher-logP tosylpiperazine analogs that carry greater off-target binding risk.

Solubility & absorption prediction
Reported
logS −4.53 (~12.4 μM, target) vs.
Predicted higher solubility may reduce precipitation risk in cell assays
Computed logS; experimental solubility validation needed
ADME prediction Solubility Oral bioavailability

Evidence-Backed Application Scenarios for N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide in Scientific Research


Screening Library Diversification for Kinase or GPCR Target Discovery Programs

The target compound occupies an underexplored region of the tosylpiperazine-acetamide chemical space with MW < 425, moderate lipophilicity, and zero PAINS alerts, making it a structurally appropriate addition to diversity-oriented screening libraries for kinase or GPCR target panels. Its 5-chloro-2-methylphenyl substitution pattern is distinct from the methoxy and dithiocarbamate analogs commonly found in commercial screening collections, offering novel pharmacophore space for hit identification campaigns [1].

Negative Control for Tosylpiperazine Dithiocarbamate Activity Studies

In tyrosinase inhibition or metal-dependent enzyme assays using 1-tosyl piperazine dithiocarbamate hybrids (which demonstrate measurable IC50 values through metal chelation), the target compound can serve as a structurally matched negative control lacking the dithiocarbamate warhead. This enables researchers to deconvolute whether observed activity arises from the tosylpiperazine scaffold or the dithiocarbamate metal-binding moiety [2].

Medicinal Chemistry Starting Point for Structure-Activity Relationship Expansion

The compound's simple, modular structure (tosyl-piperazine + acetamide linker + substituted phenyl) enables systematic SAR exploration through three diversification vectors: (i) replacement of the tosyl group with other sulfonamides or acyl groups, (ii) variation of the 5-chloro-2-methylphenyl substitution pattern, and (iii) modification of the acetamide linker. Its favorable computed solubility profile supports analog synthesis and subsequent in vitro testing at relevant concentrations [1].

Application
Selection Property
Validation Focus
Screening library diversification (kinase/GPCR)
Scaffold novelty & PAINS-free profile
Confirm target engagement in desired panel
Negative control for dithiocarbamate studies
Matched tosylpiperazine scaffold without metal-chelating warhead
Verify lack of tyrosinase inhibition vs. dithiocarbamate analogs
SAR expansion starting point
Modular structure (tosyl, acetamide linker, phenyl)
Systematic variation of substituents; verify solubility in assay buffer
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